Vasicine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

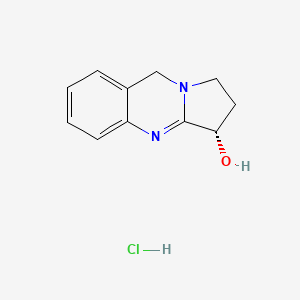

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.ClH/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13;/h1-4,10,14H,5-7H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDQSAHJCAKJPT-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC=CC=C3N=C2C1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CC=CC=C3N=C2[C@H]1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00992370 | |

| Record name | 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7174-27-8 | |

| Record name | Vasicine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007174278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7174-27-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VASICINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K57XIG5Y4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vasicine Hydrochloride: A Technical Guide on the Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vasicine, a quinazoline alkaloid primarily isolated from Adhatoda vasica and Peganum harmala, is a pharmacologically versatile molecule with a rich history in traditional medicine.[1][2] Its hydrochloride salt, vasicine hydrochloride, offers enhanced solubility for research and potential therapeutic applications. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of vasicine, focusing on its roles as a cholinesterase inhibitor, a modulator of the PI3K/Akt signaling pathway, a potent uterotonic agent, and a respiratory therapeutic. This document synthesizes key preclinical data, details relevant experimental methodologies, and visualizes complex biological pathways to serve as a comprehensive resource for the scientific community.

Cholinesterase Inhibition: A Potential Therapeutic Avenue for Alzheimer's Disease

A primary and extensively studied mechanism of vasicine is its potent inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][3] This activity positions vasicine as a promising candidate for the development of treatments for neurodegenerative disorders like Alzheimer's disease, where cholinesterase inhibitors are a therapeutic cornerstone.[4][5]

Mechanism of Inhibition

Kinetic studies have demonstrated that vasicine acts as a reversible and competitive inhibitor of AChE.[4] It binds to the catalytic site of the enzyme, likely interacting with key amino acid residues, thereby preventing the breakdown of the neurotransmitter acetylcholine.[4] This mode of action is shared by other established anti-Alzheimer drugs.[4] Vasicine exhibits strong inhibitory activity against both AChE and BChE, with particularly high potency against the latter.[1]

Quantitative Data: Cholinesterase Inhibitory Activity

| Compound | Target Enzyme | Parameter | Value | Reference |

| Vasicine | Acetylcholinesterase (AChE) | IC₅₀ | 3.24 ± 0.08 µM | [1] |

| Vasicine | Acetylcholinesterase (AChE) | Kᵢ | 11.24 µM | [4] |

| Vasicine | Butyrylcholinesterase (BChE) | IC₅₀ | 0.10 ± 0.00 µM | [1] |

| A. vasica Alcoholic Extract | Acetylcholinesterase (AChE) | IC₅₀ | 294 µg/mL | [4] |

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

The inhibitory activity of vasicine against AChE and BChE is typically determined using a spectrophotometric method based on Ellman's reaction.

-

Reagent Preparation: Prepare a 100 mM sodium phosphate buffer (pH 8.0). Substrate solutions of acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) are prepared, along with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for colorimetric detection. The test compound, vasicine, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Enzyme Reaction: In a 96-well microplate, 25 µL of the test compound solution is added, followed by 125 µL of DTNB, 50 µL of buffer, and 25 µL of the respective enzyme solution (AChE or BChE). The plate is incubated for 15 minutes at 25°C.

-

Initiation and Measurement: The reaction is initiated by adding 25 µL of the substrate solution (ATCI or BTCI). The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.

-

Data Analysis: The absorbance is measured continuously with a spectrophotometer at 412 nm. The rate of reaction is calculated, and the percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For kinetic analysis (e.g., determining Kᵢ), the assay is repeated with varying concentrations of both the substrate and the inhibitor, and data are analyzed using Lineweaver-Burk or Michaelis-Menten plots.[4]

Visualization: Mechanism of Competitive AChE Inhibition

Caption: Competitive inhibition of Acetylcholinesterase (AChE) by Vasicine.

Modulation of the PI3K/Akt Signaling Pathway

Vasicine demonstrates significant protective effects in various models of cellular stress, including myocardial infarction, through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[6][7][8] This pathway is a critical regulator of cell survival, proliferation, and apoptosis.

Mechanism of Action

In the context of myocardial injury, vasicine treatment leads to the upregulation and phosphorylation of PI3K and Akt.[7] Activated Akt, in turn, modulates downstream targets to exert its protective effects. This includes the suppression of apoptosis by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and by decreasing the expression of cleaved Caspase-3.[7] Furthermore, activation of the PI3K/Akt/mTOR axis helps to inhibit excessive autophagy, which can be detrimental during cardiac stress.[7][9] This modulation ultimately mitigates oxidative stress and inflammation, preserving cardiac function.[7]

Quantitative Data: Cardioprotective Effects via PI3K/Akt Pathway

Data from an isoproterenol (ISO)-induced myocardial infarction rat model.[7]

| Treatment Group | p-PI3K Expression (Relative to Control) | p-Akt Expression (Relative to Control) | Bcl-2/Bax Ratio (Relative to ISO Group) | Cleaved Caspase-3 (Relative to ISO Group) |

| ISO Control | Significantly Decreased | Significantly Decreased | 1.0 | Significantly Increased |

| VAS (2.5 mg/kg) + ISO | Dose-dependent | Dose-dependent | Increased | Decreased |

| VAS (5 mg/kg) + ISO | Increase | Increase | Increased | Decreased |

| VAS (10 mg/kg) + ISO | (p-PI3K/PI3K) | (p-Akt/Akt) | Significantly Increased | Significantly Decreased |

Experimental Protocol: In Vivo Myocardial Infarction Model and Western Blot Analysis

-

Animal Model: Myocardial infarction (MI) is induced in rats by subcutaneous injection of isoproterenol (ISO, e.g., 100 mg/kg) for two consecutive days.[7] Experimental groups receive daily oral administration of vasicine (e.g., 2.5, 5, and 10 mg/kg) or a vehicle for a period of 7 days prior to and during ISO challenge.[7]

-

Tissue Collection: After the treatment period, animals are sacrificed, and heart tissues are harvested. The left ventricular tissue is isolated for subsequent analysis.

-

Protein Extraction: Tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected. Protein concentration is quantified using a BCA assay.

-

Western Blotting: Equal amounts of protein (e.g., 30-50 µg) from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies specific for p-PI3K, PI3K, p-Akt, Akt, Bcl-2, Bax, and Caspase-3.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software. The expression levels of phosphorylated proteins are normalized to their total protein counterparts, and other target proteins are normalized to a loading control like β-actin or GAPDH.[7]

Visualization: Vasicine-Mediated Cardioprotection via PI3K/Akt Pathway

Caption: Vasicine activates the PI3K/Akt pathway to promote cell survival.

Uterotonic and Abortifacient Activity

Vasicine exhibits potent uterine stimulant activity, comparable to that of standard oxytocic drugs like oxytocin and methylergometrine.[10][11] This property underlies its traditional use as an abortifacient and its potential application in obstetrics.[11][12]

Mechanism of Action

The uterotonic effect of vasicine is postulated to be mediated, at least in part, through the release of prostaglandins.[10][13] This hypothesis is supported by several key findings:

-

The effect is more pronounced on uterine tissue primed with estrogens, which are known to enhance prostaglandin synthesis.[10]

-

Pre-treatment of uterine tissue with prostaglandin synthetase inhibitors, such as aspirin and indomethacin, markedly inhibits the uterotonic effect of vasicine.[10]

-

The action is also blocked by prostaglandin antagonists.[10]

Interestingly, vasicine appears to act selectively, increasing the tone and motor activity of the upper uterine segment while having no effect on the lower segment, mimicking the action of an ideal oxytocic agent.[10]

Quantitative Data: Uterotonic Effects

| Preparation | Treatment | Dose | Observation | Reference |

| Human Myometrium Strip (20 weeks pregnancy) | Oxytocin | 0.01 unit/mL | No effect | [10] |

| Human Myometrium Strip (20 weeks pregnancy) | Methergin | 10 µg/mL | No effect | [10] |

| Human Myometrium Strip (20 weeks pregnancy) | Vasicine | 5-10 µg/mL | Marked increase in tone | [10] |

| Isolated Rat Uterus | Vasicine | - | Comparable to oxytocin and methylergometrine | [10] |

Experimental Protocol: Isolated Uterine Strip Assay

-

Tissue Preparation: Myometrial strips are obtained from hormonally-primed (e.g., estrogen-treated) rats or from human biopsies during gynecological procedures. The strips are mounted vertically in an organ bath containing a physiological salt solution (e.g., De Jalon's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Transducer Setup: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractile activity. The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for 60-90 minutes.

-

Drug Administration: Once stable spontaneous contractions are observed, cumulative or single concentrations of this compound are added to the organ bath. The responses are compared to those elicited by standard uterotonic agents like oxytocin or prostaglandins.

-

Inhibitor Studies: To investigate the mechanism, the protocol is repeated after pre-incubating the tissue with specific inhibitors, such as indomethacin (a COX inhibitor) or SC-19220 (a prostaglandin antagonist), before adding vasicine.[10]

-

Data Analysis: Changes in the frequency, amplitude, and baseline tension of uterine contractions are recorded and analyzed to quantify the uterotonic effect.

Respiratory System Modulation

Vasicine and its derivatives are widely recognized for their effects on the respiratory system, including bronchodilator, expectorant, and antitussive activities.[13][14] The semi-synthetic derivative bromhexine is a clinically used mucolytic agent.[9]

Mechanism of Action

-

Bronchodilation: Vasicine demonstrates a persistent bronchodilator effect, which is beneficial in respiratory conditions involving bronchial spasms.[9][10] The combination of vasicine and its related alkaloid vasicinone has been shown to produce pronounced bronchodilatory activity.[2][13]

-

Expectorant/Mucolytic Activity: The expectorant effect is attributed to an increase in respiratory fluid volume and a reduction in mucus viscosity, which helps liquefy and remove sputum.[9][14]

-

Antitussive Activity: At higher doses, vasicine exhibits a significant cough-suppressing effect, comparable to that of codeine.[9][15]

Quantitative Data: Respiratory Effects

| Assay | Compound | Dose (mg/kg) | Result (% or Fold Change vs. Control) | Reference |

| Expectorant (Phenol Red Secretion, Mice) | Vasicine | 5 | + 54% | [15] |

| 15 | + 99% | [15] | ||

| 45 | + 46% | [15] | ||

| Ammonium Chloride | 1500 | + 97% | [15] | |

| Bronchodilation (Pre-convulsive time, Guinea Pig) | Vasicine | 45 | + 28.59% | [15] |

| Aminophylline | - | + 46.98% | [15] | |

| Antitussive (Cough Frequency, Mice) | Vasicine | 45 | Similar inhibition to Codeine (30 mg/kg) | [15] |

Experimental Protocol: Bronchodilator Activity Assay

-

Animal Model: Guinea pigs are used for this assay.

-

Procedure: Animals are pre-treated orally with vasicine (e.g., 45 mg/kg) or a control vehicle. After a set period (e.g., 60 minutes), the animals are exposed to an aerosol of a bronchoconstrictor agent, such as histamine or acetylcholine, in a closed chamber.

-

Measurement: The time from the start of aerosol exposure to the onset of convulsions (pre-convulsive time) is recorded.

-

Data Analysis: A prolongation of the pre-convulsive time in the vasicine-treated group compared to the control group indicates a bronchodilatory effect. The results are often compared to a standard bronchodilator like aminophylline.[15]

Visualization: Experimental Workflow for Respiratory Assays

Caption: General experimental workflow for evaluating the respiratory effects of vasicine.

References

- 1. In Vitro and In Vivo Metabolism and Inhibitory Activities of Vasicine, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vasicine - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. jogi.co.in [jogi.co.in]

- 11. Vasicine, alkaloid of Adhatoda vasica, a promising uterotonic abortifacient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. VASICINE | Anti-infection | AChR | TargetMol [targetmol.com]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. caringsunshine.com [caringsunshine.com]

- 15. Antitussive, expectorant, and bronchodilating effects of quinazoline alkaloids (±)-vasicine, deoxyvasicine, and (±)-vasicinone from aerial parts of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]

a new oxytocic and abortifacient. Raj. Bandhu Ind. Co., New Delhi, 1980). The drawback of the process include use of strong mineral acid like H

A comprehensive analysis of the process chemistry, including the noted drawback of utilizing strong mineral acids.

Introduction

This technical guide provides a detailed examination of a new oxytocic and abortifacient compound developed by Raj. Bandhu Ind. Co., New Delhi, in 1980. The synthesis process, as outlined in available documentation, involves the use of a strong mineral acid, which presents specific challenges and drawbacks. This paper will summarize the available quantitative data, provide detailed experimental protocols for key cited experiments, and visualize the described signaling pathways and experimental workflows. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Process Chemistry and the Role of Strong Mineral Acids

The synthesis of the aforementioned oxytocic and abortifacient agent involves a critical step that utilizes a strong mineral acid. While the specific acid is denoted as "H" in the source material, this is presumed to represent a generic strong protic acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). These acids are commonly employed in organic synthesis as catalysts for reactions such as esterification and dehydration, or for the purification and extraction of active pharmaceutical ingredients (APIs) by forming more soluble salt forms.[1]

However, the use of strong mineral acids in pharmaceutical manufacturing is not without its disadvantages. They are highly corrosive to equipment and pose significant safety risks, requiring careful handling and storage protocols.[1][2][3] The corrosive nature of these acids can lead to the leaching of metal ions into the reaction mixture, potentially contaminating the final product. Furthermore, strong acids can cause unwanted side reactions, such as degradation of sensitive functional groups present in the reactants or products, leading to lower yields and the formation of impurities that may be difficult to remove. The necessity for neutralization and removal of the acid in downstream processing adds complexity and cost to the overall manufacturing process.

Quantitative Data Summary

A comprehensive review of the available literature and documentation did not yield specific quantitative data regarding the synthesis and activity of the oxytocic and abortifacient from Raj. Bandhu Ind. Co. Therefore, the following table presents a generalized summary of typical quantitative parameters evaluated for oxytocic agents, based on studies of similar compounds like oxytocin and its analogues.[4][5][6]

| Parameter | Typical Range/Value | Significance |

| Yield (%) | 30-70% | Efficiency of the chemical synthesis. |

| Purity (%) | >98% | Essential for safety and to avoid side effects from impurities. |

| pA₂ value | 7.0 - 9.0 | A measure of the antagonist affinity of the compound for its receptor. Higher values indicate greater affinity. |

| ED₅₀ (mg/kg) | 0.1 - 10 | The dose that produces a therapeutic effect in 50% of the population. |

| LD₅₀ (mg/kg) | >100 | The dose that is lethal to 50% of the population; a measure of acute toxicity. |

Experimental Protocols

Detailed experimental protocols for the specific compound from Raj. Bandhu Ind. Co. are not available. However, based on standard practices for the evaluation of new oxytocic and abortifacient drugs, the following methodologies would be key in its development and characterization.

In Vitro Uterotonic Activity Assay

This experiment assesses the ability of a compound to induce contractions in uterine tissue.

-

Tissue Preparation: Uterine horns are isolated from rats in a specific stage of the estrous cycle or from pregnant rats. The tissue is suspended in an organ bath containing a physiological salt solution (e.g., De Jalon's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Drug Administration: After an equilibration period, the test compound is added to the organ bath in increasing concentrations.

-

Contraction Measurement: The resulting uterine contractions are measured isometrically using a force transducer and recorded on a kymograph or a digital data acquisition system.[7]

-

Data Analysis: Dose-response curves are constructed to determine the potency (EC₅₀) and efficacy of the compound.

In Vivo Abortifacient Activity Assay

This experiment evaluates the ability of a compound to terminate pregnancy in an animal model.

-

Animal Model: Pregnant rats at a specific gestational day (e.g., day 7-9) are used.

-

Drug Administration: The test compound is administered to the pregnant rats, typically via subcutaneous or intraperitoneal injection, at various dose levels.

-

Observation: The animals are monitored daily for signs of abortion, such as vaginal bleeding and expulsion of fetuses.

-

Endpoint: At a predetermined time point (e.g., day 14 of gestation), the animals are euthanized, and the uterine horns are examined to determine the number of viable and non-viable fetuses.

-

Data Analysis: The percentage of animals that have aborted at each dose level is calculated to determine the abortifacient efficacy.

Signaling Pathways and Workflows

The following diagrams illustrate the general signaling pathway of oxytocic agents and a typical workflow for the synthesis and evaluation of a new drug candidate.

References

- 1. medicapharma.com [medicapharma.com]

- 2. - Division of Research Safety | Illinois [drs.illinois.edu]

- 3. Uses of Mineral Acids in Industries - GeeksforGeeks [geeksforgeeks.org]

- 4. Synthesis of [8-alpha-hydroxyisocaproic acid]oxytocin. Biological activities and comparison of its in vivo uterine actions to those of deamino-[8-alpha-hydroxyisocaproic acid]oxytocin, deamino-oxytocin and oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of oxytocin analogues containing unnatural amino acids in position 9: structure activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of oxytocin analogues containing conformationally-restricted residues in position 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijhhsfimaweb.info [ijhhsfimaweb.info]

Vasicine: A Technical Analysis of a Novel Oxytocic and Abortifacient Agent

Publication of Origin: Atal, C.K. (1980). Chemistry and pharmacology of vasicine—a new oxytocic and abortifacient. Raj. Bandhu Ind. Co., New Delhi.

This technical guide provides an in-depth analysis of vasicine, a quinazoline alkaloid identified as a potent oxytocic and abortifacient agent. The information is compiled from various scientific sources citing the original 1980 publication by C.K. Atal. This document is intended for researchers, scientists, and professionals in drug development, offering a summary of quantitative data, experimental protocols, and the understood mechanism of action.

Core Compound: Vasicine

Vasicine is the primary bioactive alkaloid extracted from the plant Adhatoda vasica (also known as Justicia adhatoda), a shrub used extensively in traditional Indian medicine. Its uterotonic properties have been identified as comparable to established drugs like oxytocin and methylergometrine.

Data Presentation

The following tables summarize the available quantitative data regarding the biological activity and toxicity of vasicine.

Table 1: Uterotonic and Abortifacient Activity

| Parameter | Species/System | Concentration/Dose | Observation | Citation |

| Uterine Contraction | Human Myometrial Strips (in vitro) | 2.5 - 5.0 µg/mL | Induced marked and sustained motor activity in quiescent tissue. | [1] |

| Uterine Tone Increase | Human Myometrial Strips (in vitro) | 5.0 - 10 µg/mL | Caused a gradual but marked increase in tone where oxytocin (up to 0.01 unit/mL) and methergin (up to 10 µg/mL) failed. | [1] |

| Abortifacient Effect | Rats | 10 mg/kg (with oestradiol priming) | Resulted in 100% resorption of fetuses. | [2] |

| Abortifacient Effect | Rats and Guinea Pigs | 175 mg/kg (of starting dry material) | Leaf extracts were 100% abortive at doses equivalent to this amount. | [2] |

Table 2: Toxicity Data

| Parameter | Species | Route of Administration | Value | Notes | Citation |

| LD50 | Rat | Not Specified | 308.25 mg/kg | Data cited as unpublished in a 2015 study. | [3] |

| Acute/Subacute Toxicity | Animal Studies | Not Specified | Free from any side effects. | [1] |

Table 3: In Vitro Activity of Vasicinone (Metabolite)

| Parameter | Cell Line | Concentration | Result | Citation |

| Anti-proliferative Effect | A549 Lung Carcinoma | 10, 30, 50, 70 µM | Significant decrease in cell viability. | [4] |

Experimental Protocols

While the precise, detailed protocols from the original 1980 publication are not available, subsequent scientific literature describes a consistent acid-base extraction method for isolating vasicine from Adhatoda vasica leaves. The following is a synthesized representation of that protocol.

Protocol: Acid-Base Extraction of Vasicine

This protocol outlines the general steps for isolating vasicine.

-

Maceration and Defatting:

-

Air-dried and powdered leaves of Adhatoda vasica are soaked in a non-polar solvent (e.g., petroleum ether) to remove lipids and other non-polar impurities.

-

-

Alkaloid Extraction:

-

The defatted plant material is then extracted with an alcohol, typically methanol or ethanol, often using a reflux apparatus for a specified duration (e.g., 4 hours at 60°C).

-

The alcoholic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a semi-solid crude extract.

-

-

Acid-Base Purification:

-

The crude extract is treated with a dilute acid (e.g., 2% sulfuric acid or 0.01 N HCl), which protonates the alkaloids, rendering them water-soluble.

-

This acidic aqueous solution is washed with an immiscible organic solvent (e.g., chloroform) to remove remaining neutral impurities. The aqueous layer is retained.

-

The pH of the aqueous layer is then raised by adding a base (e.g., 5% ammonia solution) until it reaches approximately pH 9.5. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

-

The basified solution is repeatedly extracted with an organic solvent like chloroform. The organic layers are combined.

-

-

Isolation and Purification:

-

The combined organic extracts are concentrated to yield a residue containing the alkaloid mixture.

-

This residue can be further purified using techniques such as column chromatography or crystallization to obtain pure vasicine.

-

-

Confirmation:

-

The identity and purity of the isolated vasicine are confirmed using methods like Thin Layer Chromatography (TLC) against a reference standard and High-Performance Liquid Chromatography (HPLC).

-

Mechanism of Action and Signaling Pathways

The uterotonic and abortifacient activities of vasicine are mediated through the release of prostaglandins.[1] Studies have shown that the effects of vasicine on uterine tissue are significantly inhibited by prostaglandin synthetase inhibitors such as indomethacin and aspirin.[1] This indicates that vasicine's action is not direct but relies on stimulating the endogenous production of prostaglandins, which are well-known mediators of uterine contractions.

An in-silico docking study further suggests that vasicine exhibits a high binding affinity for cyclooxygenase-2 (COX-2), an key enzyme in the prostaglandin synthesis pathway.[5]

Experimental Workflow: Vasicine Isolation

Signaling Pathway: Prostaglandin Synthesis

The diagram below illustrates the general pathway for prostaglandin synthesis, which is understood to be activated by vasicine. The precise upstream mechanism by which vasicine initiates this cascade remains an area for further research.

References

- 1. jogi.co.in [jogi.co.in]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro and In Vivo Metabolism and Inhibitory Activities of Vasicine, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Proliferative Activities of Vasicinone on Lung Carcinoma Cells Mediated via Activation of Both Mitochondria-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Solubility and Stability of Vasicine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of vasicine hydrochloride, a quinazoline alkaloid with significant therapeutic potential. The document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering critical data and methodologies for the successful formulation and handling of this compound. Key topics covered include the physicochemical properties, solubility in various solvents, and stability under different stress conditions. Detailed experimental protocols for solubility and stability assessment are provided, alongside a discussion of the analytical techniques used for quantification. Furthermore, this guide elucidates the mechanism of action of this compound, with a specific focus on its role in the PI3K/Akt signaling pathway.

Introduction

Vasicine, a quinazoline alkaloid primarily isolated from the plant Adhatoda vasica, has a long history of use in traditional medicine for treating respiratory ailments. Its hydrochloride salt, this compound, offers improved physicochemical properties, making it a more suitable candidate for pharmaceutical development. Understanding the solubility and stability of this compound is paramount for developing safe, effective, and stable dosage forms. This guide aims to consolidate the available scientific information and provide practical guidance for researchers working with this promising therapeutic agent.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for any formulation development program.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₃ClN₂O | [1] |

| Molecular Weight | 224.69 g/mol | [1] |

| Appearance | Off-white to white solid/powder | [2] |

| CAS Number | 7174-27-8 | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following tables summarize the known solubility of this compound in various solvents.

Table 3.1: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 125 - 130 | Ultrasonic assistance may be required.[2][3][4] |

| Water | 45 - 50 | Ultrasonic assistance may be required.[1][3] |

| Ethanol | 45 | [1] |

Note: The provided solubility data is sourced from various suppliers and may represent approximate values. It is crucial to determine the solubility under specific experimental conditions.

3.1. pH-Dependent Solubility

While specific quantitative data on the pH-solubility profile of this compound is not extensively published, as a hydrochloride salt of a basic compound, its aqueous solubility is expected to be pH-dependent. Generally, the solubility of hydrochloride salts of basic drugs is higher in acidic to neutral pH and decreases as the pH becomes more alkaline, due to the conversion of the ionized form to the less soluble free base. A detailed pH-solubility profile should be experimentally determined for formulation development.

3.2. Temperature-Dependent Solubility

The effect of temperature on the solubility of this compound has not been extensively documented in publicly available literature. For most solid solutes, solubility increases with temperature. It is recommended to perform experimental studies to quantify the temperature-solubility relationship for this compound.

Stability Profile

The chemical stability of this compound is a critical quality attribute that influences its shelf-life and the safety and efficacy of the final drug product.

4.1. Storage Stability

Proper storage is essential to maintain the integrity of this compound.

Table 4.1: Recommended Storage Conditions

| Form | Temperature | Duration |

| Powder | -20°C | 3 years[1] |

| In Solvent | -80°C | 1 year[1] |

| In Solvent | -20°C | 1 month[1] |

4.2. Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. While specific forced degradation data for this compound is limited in the public domain, a general approach based on ICH guidelines is recommended.

Table 4.2: General Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to reflux |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to reflux |

| Oxidative Degradation | 3% - 30% H₂O₂, room temperature |

| Thermal Degradation | Dry heat (e.g., 60-80°C) |

| Photostability | Exposure to light (ICH Q1B guidelines) |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the solubility and stability of this compound.

5.1. Protocol for Shake-Flask Solubility Determination

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[5][6][7][8]

Objective: To determine the equilibrium solubility of this compound in a specific solvent system.

Materials:

-

This compound powder

-

Selected solvent (e.g., purified water, phosphate buffer of various pH)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound

Procedure:

-

Prepare a series of solvent systems (e.g., buffers at different pH values).

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid should be visually apparent.

-

Place the flasks in a temperature-controlled orbital shaker.

-

Shake the flasks at a constant speed and temperature until equilibrium is reached. This may take 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements are consistent.

-

After reaching equilibrium, allow the suspensions to settle.

-

Carefully withdraw a sample from the supernatant.

-

Immediately filter the sample using a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with the mobile phase of the analytical method to a concentration within the calibrated range.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

The determined concentration represents the solubility of this compound in that specific solvent system at the given temperature.

dot

Caption: Workflow for Shake-Flask Solubility Determination.

5.2. Protocol for a Stability-Indicating HPLC Method

A stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products.[9][10][11][12]

Objective: To develop and validate an HPLC method for the quantification of this compound in the presence of its degradation products.

Materials and Instrumentation:

-

HPLC system with a UV or PDA detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer

-

Forced degradation samples of this compound

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient or isocratic mixture of a phosphate buffer and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer should be optimized for best separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient or controlled (e.g., 25°C)

-

Detection Wavelength: Determined from the UV spectrum of this compound (e.g., around 280-300 nm).

-

Injection Volume: 10-20 µL

Procedure:

-

Method Development:

-

Inject the this compound standard solution to determine its retention time.

-

Inject solutions from the forced degradation studies.

-

Optimize the mobile phase composition, pH, and gradient (if applicable) to achieve adequate resolution between the peak for this compound and the peaks of all degradation products.

-

-

Method Validation (according to ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

-

Linearity: Analyze a series of dilutions of the standard solution to establish a linear relationship between concentration and peak area.

-

Accuracy: Determine the recovery of a known amount of standard spiked into a placebo or sample matrix.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature) on the results.

-

dot

Caption: Workflow for Stability-Indicating HPLC Method Development.

Mechanism of Action: PI3K/Akt Signaling Pathway

Vasicine has been shown to exert some of its therapeutic effects through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[13][14][15] This pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and apoptosis.

Studies have indicated that vasicine treatment can lead to an increase in the phosphorylation of both PI3K and Akt.[13][14] The activation of this pathway is believed to contribute to the protective effects of vasicine, for instance, in mitigating myocardial infarction by inhibiting oxidative stress, inflammation, and apoptosis.[13][14]

dot

Caption: this compound and the PI3K/Akt Signaling Pathway.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound. While some data on its solubility in common solvents and general storage stability are available, there is a clear need for more comprehensive studies on its pH- and temperature-dependent solubility, as well as detailed forced degradation studies. The provided experimental protocols offer a framework for researchers to conduct these necessary investigations. A deeper understanding of these parameters, in conjunction with its known mechanism of action involving the PI3K/Akt pathway, will be instrumental in the successful development of this compound as a therapeutic agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. biocrick.com [biocrick.com]

- 3. arctomsci.com [arctomsci.com]

- 4. glpbio.com [glpbio.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. ub.edu [ub.edu]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. Development and validation of an HPLC-DAD method for Rapid quantification of vasicine in Adhatoda vasica leaves and commercial products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of vasicine and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

a new oxytocic and abortifacient. Raj. Bandhu Ind. Co., New Delhi, 1980). According to a prior art process vasicine can be isolated from the leaves of A. vasica by extracting the leaves of the plant with 95% alcohol, treating the concentrated alcoholic extract with aqueous 2% H

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pharmacological properties of vasicine, a quinazoline alkaloid derived from the plant Adhatoda vasica. With established oxytocic (uterine-contracting) and abortifacient properties, vasicine continues to be a subject of scientific interest. This document provides a detailed overview of a significant prior art process for its isolation, quantitative yield data, and its putative mechanism of action, drawing parallels with the well-understood oxytocin signaling pathway.

While this guide references the work of C.K. Atal ("Chemistry and Pharmacology of vasicine—a new oxytocic and abortifacient", 1980), it focuses on the widely documented prior art isolation process and the known biological activities of vasicine, as the specific details of the "new" agent from the original publication are not broadly available.

Prior Art: Isolation of Vasicine from Adhatoda vasica

A historically significant method for isolating vasicine involves a multi-step acid-base extraction. This process, referenced in multiple patents and scientific articles, provides a foundational method for obtaining the alkaloid from the leaves of A. vasica.[1][2][3]

Experimental Protocol: Acid-Base Extraction

This protocol outlines the key steps for the isolation of vasicine as described in prior art literature.[1][2][3]

-

Extraction : Air-dried and pulverized leaves of Adhatoda vasica are extracted with 95% alcohol at room temperature. The solvent is subsequently evaporated to yield a concentrated alcoholic extract.

-

Acidification : The resulting residue is treated with a 2% aqueous sulfuric acid (H₂SO₄) solution. This step protonates the alkaloid, rendering it water-soluble.

-

Purification (Chloroform Wash) : The acidic aqueous solution is washed with an organic solvent like chloroform to remove non-alkaloidal, lipid-soluble impurities. The aqueous layer containing the vasicine salt is retained.

-

Basification : The acidic solution is then basified, typically using ammonia, to a pH of approximately 9.5.[3] This deprotonates the vasicine, making it insoluble in water but soluble in organic solvents.

-

Final Extraction : The basified solution is exhaustively extracted with chloroform. The chloroform fractions, now containing the vasicine base, are combined.

-

Repetition for Purity : To enhance purity, the process can be repeated. The chloroform is evaporated, and the residue is re-dissolved in 2% H₂SO₄, basified with ammonia, and extracted again with chloroform.[1][2][3]

-

Isolation : The final chloroform extract is concentrated to yield a semi-solid residue of vasicine. Further purification can be achieved through crystallization from a suitable solvent or mixture of solvents.

Experimental Workflow Diagram

Caption: Workflow for the acid-base extraction of vasicine from A. vasica.

Quantitative Data on Vasicine Yield

The yield of vasicine from Adhatoda vasica leaves can vary significantly based on the extraction method, solvent used, and even the condition of the plant material (e.g., in vivo vs. in vitro). The following table summarizes yields reported in various studies.

| Plant Material Source | Extraction Method/Solvent | Vasicine Yield (% of Dry Weight) | Reference |

| In vivo Leaves | Methanol | 0.7332% | [4] |

| In vivo Leaves | Chloroform (Crude Extract) | 4.962% | [3] |

| Leaf Powder (250g) | Methanol followed by column chromatography | 0.2588% (of 99.5% pure vasicine) | [5] |

Note: Yields can differ based on purity and whether the value represents the crude extract or the purified alkaloid.

Oxytocic Properties and Mechanism of Action

Vasicine is well-documented as a uterine stimulant.[6] Studies have shown that it initiates rhythmic contractions in uterine muscle strips, with an efficacy comparable to that of the standard uterotonic drug, oxytocin.[1][3] Some research suggests that vasicine may potentiate the effects of oxytocin and that its abortifacient activity could be mediated through the release of prostaglandins.

The primary mechanism for inducing uterine contractions (the oxytocic effect) is believed to mirror the oxytocin signaling pathway. This pathway is initiated by the binding of an agonist to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) on the surface of myometrial (uterine muscle) cells.[7][8]

Putative Signaling Pathway for Vasicine's Oxytocic Effect

The activation of the oxytocin receptor triggers a cascade of intracellular events:[1][2][7]

-

Receptor Activation : Vasicine is hypothesized to bind to and activate the oxytocin receptor on myometrial cells.

-

G-Protein Coupling : The activated receptor couples with a G-protein (specifically Gαq/11), activating it.

-

Phospholipase C (PLC) Activation : The G-protein activates the enzyme Phospholipase C.

-

Second Messenger Production : PLC cleaves the membrane phospholipid PIP₂ (phosphatidylinositol 4,5-bisphosphate) into two second messengers: IP₃ (inositol 1,4,5-trisphosphate) and DAG (diacylglycerol).

-

Calcium Release : IP₃ diffuses through the cytoplasm and binds to receptors on the sarcoplasmic reticulum (an intracellular calcium store), causing the release of stored calcium (Ca²⁺) ions into the cytoplasm.

-

Muscle Contraction : The sharp increase in intracellular Ca²⁺ concentration leads to the activation of calmodulin and myosin light-chain kinase (MLCK), which in turn phosphorylates myosin, leading to the contraction of the uterine muscle fibers.[1][2]

Caption: The proposed mechanism of action for vasicine via the oxytocin receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. Quantitative analysis of vasicine and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Vasicine - Wikipedia [en.wikipedia.org]

- 7. Oxytocin: its mechanism of action and receptor signalling in the myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

Vasicine Hydrochloride and the PI3K/Akt Signaling Pathway: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasicine hydrochloride, a quinazoline alkaloid derived from the plant Justicia adhatoda, has garnered significant scientific interest for its diverse pharmacological activities.[1] A critical area of investigation is its interaction with the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of numerous cellular processes including cell survival, growth, proliferation, and apoptosis.[2][3] Dysregulation of this pathway is implicated in a multitude of diseases, ranging from cancer to cardiovascular and neurodegenerative disorders. This technical guide provides an in-depth analysis of the current understanding of how this compound and its related compounds modulate the PI3K/Akt pathway, presenting a dualistic role that is highly dependent on the cellular context. In non-cancerous cells, particularly in the context of cardioprotection and neuroprotection, this compound has been shown to activate the PI3K/Akt pathway, leading to pro-survival and anti-apoptotic effects.[2][4][5] Conversely, in various cancer cell lines, vasicine analogues have been reported to inhibit this pathway, inducing apoptosis and halting proliferation.[6] This document will detail the mechanistic insights, present quantitative data from key studies, outline experimental methodologies, and provide visual representations of the signaling cascades.

The PI3K/Akt Signaling Pathway: An Overview

The PI3K/Akt pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane where it is phosphorylated and activated by phosphoinositide-dependent kinase-1 (PDK1) and mTOR Complex 2 (mTORC2).

Once activated, Akt phosphorylates a plethora of downstream substrates, orchestrating a wide range of cellular functions:

-

Cell Survival and Anti-Apoptosis: Akt phosphorylates and inactivates pro-apoptotic proteins such as Bad and the Forkhead box O (FOXO) family of transcription factors. This leads to an increase in the expression of anti-apoptotic proteins like Bcl-2.

-

Cell Growth and Proliferation: Akt activates the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.

-

Metabolism: Akt plays a significant role in glucose metabolism.

Dysregulation of the PI3K/Akt pathway is a hallmark of many diseases. Hyperactivation is frequently observed in cancer, promoting tumor growth and resistance to therapy, while impaired signaling can contribute to neurodegenerative and cardiovascular diseases.

Data Presentation: Quantitative Analysis of Vasicine's Effect on the PI3K/Akt Pathway

The following tables summarize the key quantitative findings from studies investigating the effects of vasicine and its analogue, vasicinone, on the PI3K/Akt pathway and related cellular processes.

Table 1: Pro-Survival and Cardioprotective Effects of Vasicine via PI3K/Akt Activation

| Parameter | Model System | Treatment | Concentration/Dose | Key Quantitative Finding | Reference |

| p-PI3K Expression | Isoproterenol-induced myocardial infarction in rats | Vasicine (VAS) | 2.5, 5, and 10 mg/kg | Dose-dependent increase in p-PI3K levels. | [2][4] |

| p-Akt Expression | Isoproterenol-induced myocardial infarction in rats | Vasicine (VAS) | 2.5, 5, and 10 mg/kg | Dose-dependent increase in p-Akt levels. | [2][4] |

| Bcl-2 Expression | Isoproterenol-induced myocardial infarction in rats | Vasicine (VAS) | 2.5, 5, and 10 mg/kg | Dose-dependent increase in the anti-apoptotic protein Bcl-2. | [2][4] |

| Bax Expression | Isoproterenol-induced myocardial infarction in rats | Vasicine (VAS) | 2.5, 5, and 10 mg/kg | Dose-dependent decrease in the pro-apoptotic protein Bax. | [2][4] |

| Cleaved Caspase-3 Expression | Isoproterenol-induced myocardial infarction in rats | Vasicine (VAS) | 2.5, 5, and 10 mg/kg | Dose-dependent decrease in the executioner caspase, cleaved Caspase-3. | [2][4] |

| p-IGF1R/p-PI3K/p-AKT | Paraquat-induced apoptosis in SH-SY5Y cells | Vasicinone | Not specified | Increased phosphorylation of IGF1R, PI3K, and AKT. | [5] |

Table 2: Anti-Proliferative and Pro-Apoptotic Effects of Vasicinone via PI3K/Akt Inhibition

| Parameter | Model System | Treatment | Concentration | Key Quantitative Finding | Reference |

| Cell Viability | A549 lung carcinoma cells | Vasicinone (VAS) | 10, 30, 50, 70 µM | Significant decrease in cell viability in a dose-dependent manner over 72h. | [6] |

| Mitochondrial Membrane Potential (MMP) | A549 lung carcinoma cells | Vasicinone (VAS) | 50 and 70 μM | Decrease in MMP level to 1,802 ± 233.33 and 1,901.84 ± 106.84 respectively, compared to control (3,141.33 ± 285). | [6] |

| PI3K/Akt/FoxO3a Pathway | In vitro and in vivo tumor models | Vasicinone analogues | Not specified | Potent inhibition of the PI3K/Akt/FoxO3a pathway. | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to elucidate the effects of vasicine and its analogues on the PI3K/Akt signaling pathway.

Western Blot Analysis for PI3K/Akt Phosphorylation

Western blotting is the primary technique used to quantify the expression and phosphorylation status of proteins in the PI3K/Akt pathway.

1. Sample Preparation:

-

Tissue Samples: Myocardial tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The homogenate is then centrifuged, and the supernatant containing the protein lysate is collected.

-

Cell Culture: Cultured cells (e.g., SH-SY5Y or A549) are washed with ice-cold PBS and then lysed with RIPA buffer. The lysate is collected after centrifugation.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (typically 20-40 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3). The specific dilutions of these antibodies are optimized for each experiment.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. Quantitative Analysis:

-

The band intensities are quantified using densitometry software (e.g., ImageJ). The expression levels of phosphorylated proteins are typically normalized to the total protein levels. A loading control, such as GAPDH or β-actin, is used to ensure equal protein loading across lanes.

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

1. Sample Preparation:

-

Tissue Sections: Paraffin-embedded tissue sections are deparaffinized and rehydrated.

-

Cultured Cells: Cells grown on coverslips are fixed with 4% paraformaldehyde.

2. Permeabilization:

-

Samples are permeabilized with a proteinase K solution to allow entry of the labeling reagents.

3. Labeling:

-

The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-labeled dUTPs. TdT catalyzes the addition of the labeled nucleotides to the 3'-OH ends of fragmented DNA.

4. Detection:

-

The biotinylated nucleotides are detected using a streptavidin-HRP conjugate, followed by the addition of a substrate like diaminobenzidine (DAB), which produces a brown precipitate in apoptotic cells.

-

Alternatively, fluorescently labeled nucleotides or antibodies can be used for detection by fluorescence microscopy or flow cytometry.

5. Counterstaining and Visualization:

-

The samples are often counterstained with a nuclear stain (e.g., DAPI or Hoechst) to visualize all cell nuclei.

-

The percentage of TUNEL-positive cells is determined by counting the number of stained nuclei relative to the total number of nuclei in several microscopic fields.

Cell Viability Assay (MTT/Resazurin Assay)

Cell viability assays are used to assess the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

-

Cells (e.g., A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

2. Compound Treatment:

-

The cells are treated with various concentrations of the test compound (e.g., vasicinone) for a defined period (e.g., 72 hours). Control wells receive the vehicle (e.g., DMSO) only.

3. Reagent Incubation:

-

MTT Assay: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

-

Resazurin Assay: Resazurin solution is added, and metabolically active cells reduce it to the highly fluorescent resorufin.

4. Measurement:

-

MTT Assay: A solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Resazurin Assay: The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths.

5. Data Analysis:

-

The cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Activation of the PI3K/Akt pathway by this compound, promoting cell survival.

Caption: Inhibition of the PI3K/Akt pathway by vasicinone analogues in cancer cells.

Caption: General workflow for Western blot analysis.

Conclusion

The interaction of this compound and its related compounds with the PI3K/Akt signaling pathway is a compelling area of research with significant therapeutic implications. The evidence strongly suggests a context-dependent dual role: activation of the pathway in non-cancerous cells to confer protection against insults such as myocardial infarction and neurotoxicity, and inhibition of the pathway in cancer cells to induce apoptosis and suppress proliferation. This dichotomy highlights the potential of vasicine-based compounds as scaffolds for developing novel therapeutics tailored to specific diseases. For drug development professionals, this underscores the critical importance of understanding the cellular context when targeting the PI3K/Akt pathway. Further research is warranted to elucidate the precise molecular mechanisms underlying this differential activity, which will be instrumental in designing targeted and effective therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of vasicine's therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beyond Detection: Harnessing the Power of the TUNEL Apoptosis Assay Kit (Green) for Diverse Applications | AffiASSAY [affiassay.com]

- 4. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Vasicinone against Paraquat-Induced MAPK/p53-Mediated Apoptosis via the IGF-1R/PI3K/AKT Pathway in a Parkinson's Disease-Associated SH-SY5Y Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Proliferative Activities of Vasicinone on Lung Carcinoma Cells Mediated via Activation of Both Mitochondria-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Cholinesterase Inhibitory Activity of Vasicine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the cholinesterase inhibitory activity of vasicine hydrochloride, a quinazoline alkaloid derived from plants such as Adhatoda vasica.[1][2] Vasicine and its hydrochloride salt are recognized as potent natural inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them significant candidates for research in neurodegenerative diseases like Alzheimer's disease.[1][3][4]

Quantitative Data on Cholinesterase Inhibition

This compound demonstrates significant inhibitory activity against both primary cholinesterase enzymes. Its potency, particularly against butyrylcholinesterase (BChE), is noteworthy. The following tables summarize the key quantitative metrics reported in the literature.

Table 1: Cholinesterase Inhibitory Activity of Vasicine

| Compound | Enzyme | IC50 Value (μM) | Inhibition Type | Ki Value (μM) | Source |

|---|---|---|---|---|---|

| Vasicine | Acetylcholinesterase (AChE) | 3.24 ± 0.08 | Reversible, Competitive | 11.24 | [2][5][6] |

| Vasicine | Butyrylcholinesterase (BChE) | 0.10 ± 0.00 | - | - | [2][6] |

| Vasicine | Acetylcholinesterase (AChE) | 13.68 ± 1.25 | - | - | [7] |

| Vasicine | Butyrylcholinesterase (BChE) | 2.60 ± 1.47 | - | - |[7] |

Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant.

Studies on the metabolites of vasicine indicate that while some retain inhibitory activity, they are generally less potent than the parent compound, suggesting that vasicine undergoes metabolic inactivation in vivo regarding its cholinesterase inhibitory effects.[2][6]

Table 2: Cholinesterase Inhibitory Activity of Key Vasicine Metabolites

| Metabolite | Enzyme | IC50 Value (μM) | Source |

|---|---|---|---|

| Vasicinone | Acetylcholinesterase (AChE) | > 100 | [6] |

| Vasicinone | Butyrylcholinesterase (BChE) | 5.871 ± 0.311 | [6] |

| Vasicinol | Acetylcholinesterase (AChE) | 8.216 ± 0.523 | [6] |

| Vasicinol | Butyrylcholinesterase (BChE) | 1.034 ± 0.045 | [6] |

| Vasicinolone | Acetylcholinesterase (AChE) | 9.115 ± 0.329 | [6] |

| Vasicinolone | Butyrylcholinesterase (BChE) | 1.109 ± 0.076 | [6] |

| VASL* | Acetylcholinesterase (AChE) | 2.649 ± 0.432 | [6] |

| VASL* | Butyrylcholinesterase (BChE) | 0.418 ± 0.038 |[6] |

*VASL: 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl hydrogen sulfate

Mechanism of Action and Signaling Pathway

Vasicine acts as a reversible and competitive inhibitor of acetylcholinesterase.[5] Molecular docking studies suggest that vasicine binds to the catalytic site of AChE, interacting with key amino acid residues such as Trp 84 and Ser 200.[8] By inhibiting AChE, vasicine prevents the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This leads to an increased concentration and prolonged availability of ACh, enhancing cholinergic neurotransmission, a key therapeutic strategy for managing symptoms of Alzheimer's disease.[3]

Caption: Cholinergic synapse signaling pathway with vasicine HCl inhibition.

Experimental Protocols

The cholinesterase inhibitory activity of this compound is typically determined using the spectrophotometric method developed by Ellman.

3.1 Principle of the Ellman's Assay

This assay measures the activity of cholinesterase enzymes (AChE or BChE). The enzyme hydrolyzes a substrate, either acetylthiocholine (ATC) for AChE or butyrylthiocholine (BTC) for BChE, into thiocholine and acetate or butyrate, respectively. The produced thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to the enzyme's activity. The presence of an inhibitor like this compound reduces the rate of this reaction.

3.2 Reagents and Preparation

-

Phosphate Buffer: 0.1 M, pH 8.0.

-

AChE/BChE Enzyme Solution: Lyophilized electric eel AChE or equine serum BChE is reconstituted in phosphate buffer to a desired concentration (e.g., 0.25 U/mL).

-

This compound Solution: A stock solution is prepared in a suitable solvent (e.g., DMSO or water) and serially diluted to obtain a range of test concentrations.[1]

-

Substrate Solution: 10 mM Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) prepared fresh in deionized water.

-

DTNB Solution: 10 mM DTNB prepared in phosphate buffer.

3.3 Assay Procedure

-

Reaction Mixture Preparation: In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of the enzyme solution, and 20 µL of the this compound solution at various concentrations. For the control, 20 µL of the buffer or solvent is used instead of the inhibitor.

-

Pre-incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: 10 µL of the DTNB solution is added to each well. The enzymatic reaction is initiated by adding 10 µL of the substrate solution (ATCI or BTCI).

-

Spectrophotometric Measurement: The absorbance of each well is immediately measured at 412 nm using a microplate reader. Measurements are taken kinetically over a period of time (e.g., every minute for 5-10 minutes) or as an endpoint reading after a fixed incubation period.

-

Data Analysis:

-

The rate of reaction (V) is calculated from the change in absorbance over time.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.

-

Caption: Experimental workflow for the cholinesterase inhibition assay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. In Vitro and In Vivo Metabolism and Inhibitory Activities of Vasicine, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VASICINE | Anti-infection | AChR | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro and In Vivo Metabolism and Inhibitory Activities of Vasicine, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Antioxidant Properties of Vasicine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antioxidant properties of vasicine hydrochloride, a quinazoline alkaloid derived from the plant Adhatoda vasica. The document details the compound's multifaceted antioxidant mechanisms, including direct radical scavenging and the modulation of endogenous antioxidant defense systems. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this compound's potential as a therapeutic agent against oxidative stress-related pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Vasicine, a bioactive alkaloid, has demonstrated significant antioxidant potential, making it a compound of interest for further investigation and drug development. This guide aims to consolidate the current scientific knowledge on the antioxidant properties of this compound.

In Vitro Antioxidant Activity

This compound exhibits robust antioxidant activity in a variety of in vitro assays, demonstrating its capacity to neutralize a range of free radicals.

Radical Scavenging Activity

Vasicine has been shown to be an effective scavenger of various free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). The half-maximal inhibitory concentration (IC₅₀) values from several studies are presented in Table 1.

Table 1: In Vitro Radical Scavenging Activity of Vasicine

| Assay | IC₅₀ (µg/mL) | Reference |

|---|---|---|

| ABTS Scavenging Assay | 11.5[1][2] | [1][2] |

| DPPH Radical Scavenging Assay | 18.2[1][2], 187[3], ~71.97 | [1][2][3] |

| Hydroxyl Radical Scavenging Assay | 22[1][2] | [1][2] |

| Hydrogen Peroxide Scavenging Assay | 27.8[1][2] |[1][2] |

Reducing Power

The ferric reducing antioxidant power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Vasicine has demonstrated significant reducing power, with a reported IC₅₀ value of 15 µg/mL[1][2].

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Vasicine

| Assay | IC₅₀ (µg/mL) | Reference |

|---|

| FRAP Assay | 15[1][2] |[1][2] |

In Vivo Antioxidant Activity

In vivo studies have substantiated the antioxidant effects of vasicine, demonstrating its ability to enhance the endogenous antioxidant defense system and mitigate oxidative damage.

Modulation of Antioxidant Enzymes

Treatment with vasicine has been shown to increase the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in various tissues[4].

Inhibition of Lipid Peroxidation

Vasicine administration has been found to significantly decrease lipid peroxidation, as measured by the levels of malondialdehyde (MDA), a key marker of oxidative damage to lipids.

Mechanism of Action: Nrf2 Signaling Pathway

Recent evidence suggests that the antioxidant effects of vasicine and its parent plant extracts are, at least in part, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[4][5][6]. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like vasicine, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including those for SOD, CAT, and GPx[7][8].

Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo assays used to evaluate the antioxidant properties of this compound.

In Vitro Assays

-

Reagents:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.2 mg/mL in methanol).

-

This compound solutions at various concentrations (e.g., 25-300 µg/mL) in methanol.

-

Methanol (as blank).

-

-

Procedure:

-

Add 1.0 mL of the this compound solution to 1.0 mL of the DPPH solution[9].

-

Incubate the mixture in the dark at room temperature for 30 minutes[9].

-

Measure the absorbance at 517 nm using a spectrophotometer[9].

-

The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁)/A₀] x 100 Where A₀ is the absorbance of the control (DPPH solution without sample) and A₁ is the absorbance of the sample.

-

-

Reagents:

-

7 mM ABTS solution.

-

2.4 mM potassium persulfate solution.

-

Methanol or phosphate buffer.

-

This compound solutions at various concentrations.

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•⁺) by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ solution with methanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a specific volume of this compound solution to the ABTS•⁺ solution.

-

After a set incubation time, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

-

Reagents:

-

FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

This compound solutions at various concentrations (e.g., 25-200 µg/mL)[9].

-

-

Procedure:

In Vivo Assays

-

Tissue Preparation:

-

Assay Principle:

-